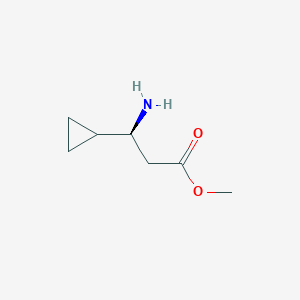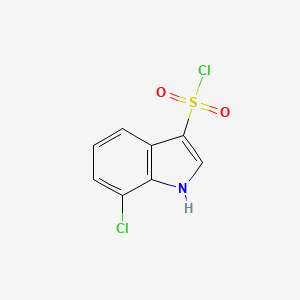
7-Chloro-1H-indole-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-1H-indole-3-sulfonyl chloride is a chemical compound with the molecular formula C8H5ClNO2S It is a derivative of indole, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1H-indole-3-sulfonyl chloride typically involves the chlorination of 1H-indole-3-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 7th position of the indole ring. Common reagents used in this process include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using advanced chemical reactors. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Chloro-1H-indole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with different nucleophiles, such as amines, alcohols, and thiols, to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) and an appropriate solvent (e.g., dichloromethane).
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: Various oxidized and reduced forms of the compound.
Applications De Recherche Scientifique
7-Chloro-1H-indole-3-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological processes and as a tool for modifying biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 7-Chloro-1H-indole-3-sulfonyl chloride involves its ability to react with nucleophiles and form covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic. The compound can interact with various molecular targets, including proteins, enzymes, and nucleic acids, leading to modifications that affect their function and activity.
Comparaison Avec Des Composés Similaires
1H-Indole-3-sulfonyl chloride: Similar in structure but lacks the chlorine atom at the 7th position.
7-Fluoro-1H-indole-3-sulfonyl chloride: Similar structure with a fluorine atom instead of chlorine at the 7th position.
1-Methyl-1H-indole-3-sulfonyl chloride: Similar structure with a methyl group at the nitrogen atom.
Uniqueness: 7-Chloro-1H-indole-3-sulfonyl chloride is unique due to the presence of the chlorine atom at the 7th position, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to its analogs, making it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H5Cl2NO2S |
|---|---|
Poids moléculaire |
250.10 g/mol |
Nom IUPAC |
7-chloro-1H-indole-3-sulfonyl chloride |
InChI |
InChI=1S/C8H5Cl2NO2S/c9-6-3-1-2-5-7(14(10,12)13)4-11-8(5)6/h1-4,11H |
Clé InChI |
PARUUHDMCMSOJC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Cl)NC=C2S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13069201.png)

amine](/img/structure/B13069210.png)
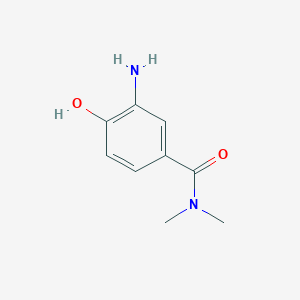
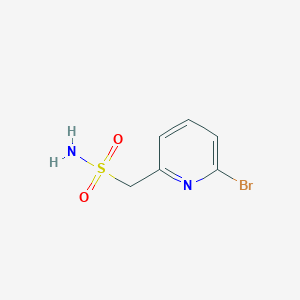
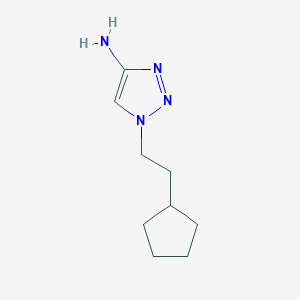
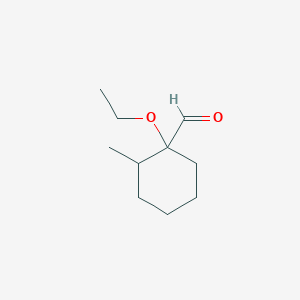
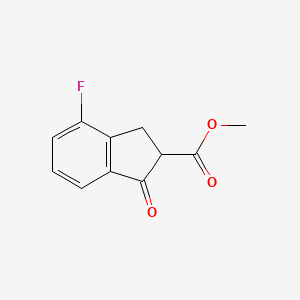
![1-[4-(aminomethyl)-1-methyl-1H-pyrrol-2-yl]-2,2,2-trichloroethan-1-one](/img/structure/B13069243.png)
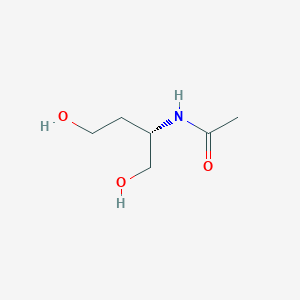
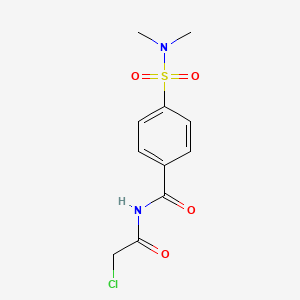
![1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-3-amine](/img/structure/B13069253.png)
